molecular formula C6H12O3 B8504404 2-(Methoxymethyl)-1,3-dioxane CAS No. 75025-18-2

2-(Methoxymethyl)-1,3-dioxane

Cat. No. B8504404
CAS RN: 75025-18-2
M. Wt: 132.16 g/mol
InChI Key: MOKCGUFNJLNWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)-1,3-dioxane is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methoxymethyl)-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

75025-18-2

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-(methoxymethyl)-1,3-dioxane

InChI

InChI=1S/C6H12O3/c1-7-5-6-8-3-2-4-9-6/h6H,2-5H2,1H3

InChI Key

MOKCGUFNJLNWQZ-UHFFFAOYSA-N

Canonical SMILES

COCC1OCCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 380 g (5 moles) of 1,3-propanediol, 479 g (5.5 moles) of 85% strength methoxyacetaldehyde and 250 ml of cyclohexane was heated with 5 g of the ion exchanger Lewasorb® AC 10 (Bayer Aktiengesellschaft) under a water separator until water no longer separated off. The ion exchanger was filtered off, the solvent was stripped off under reduced pressure and the residue was subjected to fractional distillation under reduced pressure. 587 g (89% yield) of 2-methoxymethyl-1,3-dioxane having a boiling range of 104° to 115° C./150 mbar were obtained.
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ion
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.